molecular formula C10H11NO4 B2399317 3-(2-Methyl-6-nitrophenyl)propanoic acid CAS No. 1805738-03-7

3-(2-Methyl-6-nitrophenyl)propanoic acid

Cat. No.: B2399317
CAS No.: 1805738-03-7
M. Wt: 209.201
InChI Key: YMCIKOINVFEWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-6-nitrophenyl)propanoic acid is an organic compound with a molecular structure that includes a nitro group, a methyl group, and a propanoic acid moiety attached to a benzene ring

Scientific Research Applications

3-(2-Methyl-6-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for research on “3-(2-Methyl-6-nitrophenyl)propanoic acid” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on understanding its reactivity and mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-6-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, sulfonic acids.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(2-Methyl-6-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 3-(2-Carboxy-6-nitrophenyl)propanoic acid.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(2-Methylphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    3-(2-Methyl-6-aminophenyl)propanoic acid:

Uniqueness

3-(2-Methyl-6-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-methyl-6-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCIKOINVFEWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.